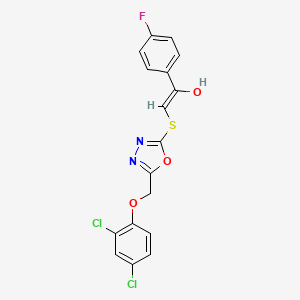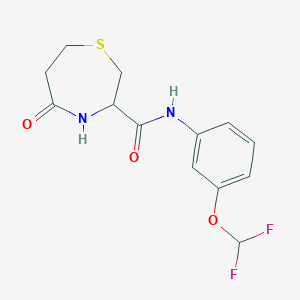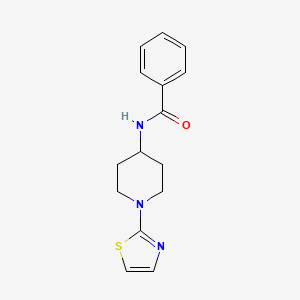
N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study mentioned the condensation of certain compounds in ethanol under reflux for several hours to yield a final intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail in the literature. These reactions typically involve the coupling of substituted 2-amino benzothiazoles with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR . For instance, one study reported the yield, NMR data, and HRMS data for a certain compound .Wissenschaftliche Forschungsanwendungen
Summary of the Application
The compound, a derivative of N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide, has been synthesized and investigated for its antibacterial activity. The compound was used in conjunction with a cell-penetrating peptide octaarginine .
Methods of Application
The compound was synthesized by combining thiazole and sulfonamide, groups known for their antibacterial activity. The synthesized compounds were then tested for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
Results or Outcomes
Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The isopropyl substituted derivative displayed a low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
2. Anti-inflammatory Properties
Summary of the Application
A series of novel N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide derivatives were synthesized and evaluated for their anti-inflammatory properties .
Methods of Application
The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Results or Outcomes
The compounds were evaluated for anti-inflammatory activity. Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
Additionally, thiazoles, which are also part of the structure of “N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide”, have been found to have diverse biological activities . Some compounds with thiazole structures have shown significant analgesic and anti-inflammatory activities .
Additionally, thiazoles, which are also part of the structure of “N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide”, have been found to have diverse biological activities . Some compounds with thiazole structures have shown significant analgesic and anti-inflammatory activities .
Zukünftige Richtungen
The future directions for the study of “N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields. For instance, they could be further evaluated for their anti-inflammatory and anti-tubercular activities . Additionally, more research could be conducted to better understand their mechanism of action .
Eigenschaften
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-5,8,11,13H,6-7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFOATYNPNCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


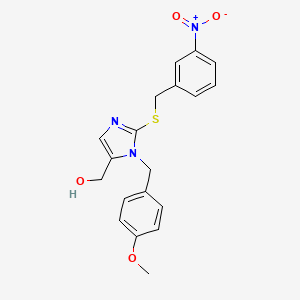
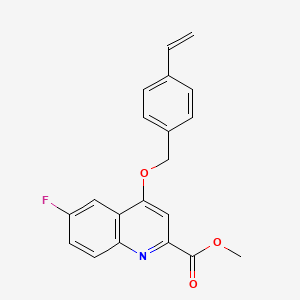
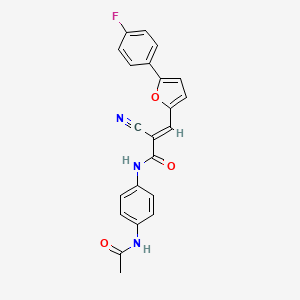
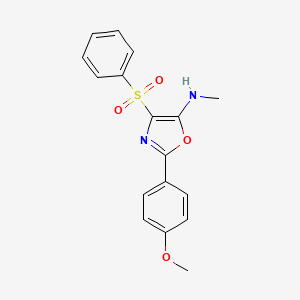
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)
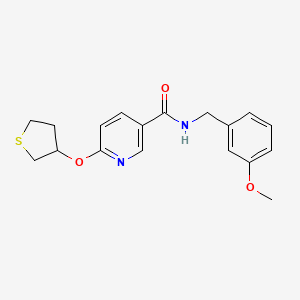
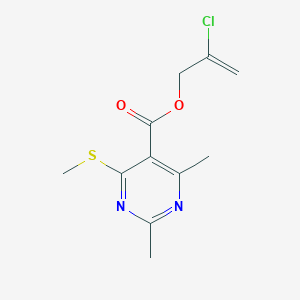
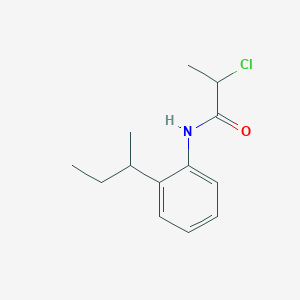
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)
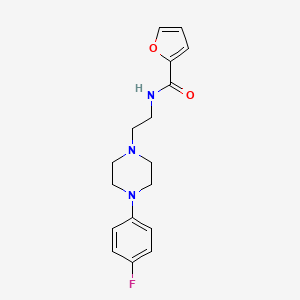
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)
